Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Topological Polar Surface Area (tPSA) Advantage vs. Morpholine Analog
The target compound exhibits a lower topological polar surface area (tPSA) compared to its morpholine analog, Methyl 3-amino-4-(morpholin-4-yl)benzoate . This is a critical differentiator for CNS drug discovery programs where lower tPSA is generally correlated with improved passive blood-brain barrier permeability .
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 55.56 Ų |
| Comparator Or Baseline | Methyl 3-amino-4-(morpholin-4-yl)benzoate: 64.8 Ų |
| Quantified Difference | 9.24 Ų (14.3% lower) |
| Conditions | Calculated tPSA based on molecular structure (standard drug-likeness parameter) |
Why This Matters
Lower tPSA suggests potentially higher passive CNS penetration, making the pyrrolidine scaffold a more favorable choice than morpholine for crossing the blood-brain barrier in neurological targets.
